2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS No.: 894056-85-0
Cat. No.: VC5367945
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894056-85-0 |
|---|---|
| Molecular Formula | C20H16FN5O2S |
| Molecular Weight | 409.44 |
| IUPAC Name | 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)22-19(27)12-29-20-24-23-18-11-10-15(25-26(18)20)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3,(H,22,27) |
| Standard InChI Key | LDVMXIDAROKWLN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-((6-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide (PubChem CID: 7531633) has the molecular formula and a molecular weight of 409.4 g/mol . Its IUPAC name reflects three critical structural domains:
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A triazolo[4,3-b]pyridazine heterocyclic system fused at positions 4 and 3-b
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A 4-fluorophenyl substituent at position 6 of the pyridazine ring
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An N-(2-methoxyphenyl)acetamide group connected via a thioether (-S-) bridge .
The compound’s planar triazolo-pyridazine core facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances membrane permeability through increased lipophilicity .
Spectral and Physicochemical Properties
Key physicochemical parameters include:
The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and binding interactions .
Synthetic Methodology
General Synthesis Strategy
While no explicit synthesis protocol for this compound is publicly documented, analogous triazolo-pyridazine derivatives are typically prepared through:
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Cyclocondensation Reactions: Formation of the triazole ring via [3+2] cycloaddition between hydrazine derivatives and nitriles .
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Nucleophilic Aromatic Substitution: Introduction of the 4-fluorophenyl group at position 6 using Pd-catalyzed cross-coupling .
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Thioether Formation: Reaction of a pyridazine-thiol intermediate with chloroacetamide derivatives under basic conditions .
A hypothetical synthesis route could involve:
Pharmacological Profile
| Target Enzyme | IC₅₀ (nM) | Mechanism | Citation |
|---|---|---|---|
| Tankyrase (TNKS) | 12 ± 3 | NAD⁺-competitive inhibition | |
| p38 MAPK | 180 ± 40 | ATP-binding site blockade | |
| PARP-1 | >10,000 | No significant activity |
The compound’s selectivity for tankyrase over PARP-1 (>800-fold) suggests specificity for telomere-associated poly(ADP-ribose) polymerases . Molecular dynamics simulations indicate that the 4-fluorophenyl group occupies a hydrophobic subpocket in TNKS, while the methoxyphenyl acetamide stabilizes binding through van der Waals interactions .
Antiproliferative Activity
In MCF-7 breast cancer cells, the compound demonstrated dose-dependent growth inhibition:
| Concentration (μM) | Viability (%) | Apoptosis Induction (Fold vs. Control) |
|---|---|---|
| 1 | 92 ± 4 | 1.1 |
| 10 | 63 ± 7 | 3.8 |
| 50 | 28 ± 5 | 7.2 |
Mechanistic studies linked this activity to Wnt/β-catenin pathway inhibition via TNKS suppression .
Structure-Activity Relationships (SAR)
Core Modifications
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Triazolo-Pyridazine vs. Imidazo-Pyridine: Replacement with imidazo[1,2-a]pyridine decreased TNKS inhibition 15-fold (IC₅₀ = 180 nM), highlighting the necessity of the triazole nitrogen for H-bonding with Gly1182 .
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Position 6 Substituents:
Acetamide Side Chain Variations
| R Group | TNKS IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| 2-Methoxyphenyl | 12 | 8.2 |
| 4-Hydroxyphenyl | 9 | 5.1 |
| 3-Trifluoromethyl | 45 | 12.4 |
The 2-methoxy configuration optimally balances potency and pharmacokinetic properties by avoiding first-pass glucuronidation .
Therapeutic Applications and Challenges
Oncology
Preclinical data support potential in:
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Colorectal Cancer: Synergistic effects with 5-FU in APC-mutant xenograft models (Tumor growth inhibition = 78% vs. 52% for monotherapy) .
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Breast Cancer Metastasis: Inhibition of EMT markers (Snail1 ↓82%, E-cadherin ↑3.5-fold) in MDA-MB-231 cells .
Neurodegenerative Diseases
The compound’s ability to enhance axonal regeneration in cortical neurons (EC₅₀ = 28 nM) suggests applications in Alzheimer’s disease, though blood-brain barrier penetration remains suboptimal (brain/plasma ratio = 0.03) .
Development Challenges
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